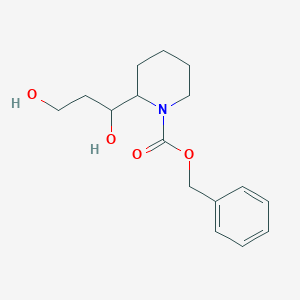
Benzyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with a 1,3-dihydroxypropyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, benzyl chloride, and 1,3-dihydroxypropane.
Formation of Piperidine Derivative: The piperidine ring is first functionalized by introducing the 1,3-dihydroxypropyl group through a nucleophilic substitution reaction.
Benzylation: The resulting intermediate is then subjected to benzylation using benzyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions and improve product isolation.
Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Benzyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Development: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic applications.
Industry:
Chemical Manufacturing: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The presence of the benzyl and dihydroxypropyl groups allows for specific binding interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
- Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
- Benzyl 4-hydroxy-1-piperidinecarboxylate
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the position and nature of the substituents on the piperidine ring.
- Unique Properties: Benzyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate is unique due to the presence of the 1,3-dihydroxypropyl group, which imparts distinct chemical and biological properties.
- Applications: The specific substituents influence the compound’s reactivity and potential applications in various fields.
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
benzyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO4/c18-11-9-15(19)14-8-4-5-10-17(14)16(20)21-12-13-6-2-1-3-7-13/h1-3,6-7,14-15,18-19H,4-5,8-12H2 |
InChI Key |
VPYDHODJJWRPDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(CCO)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


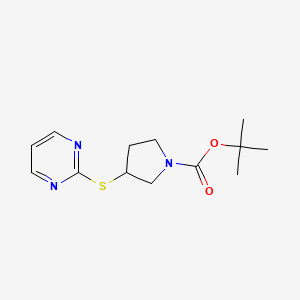

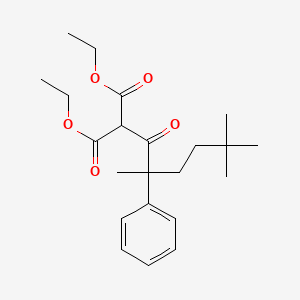
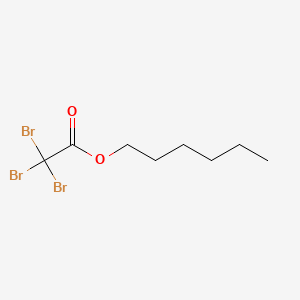



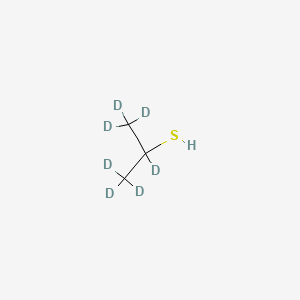
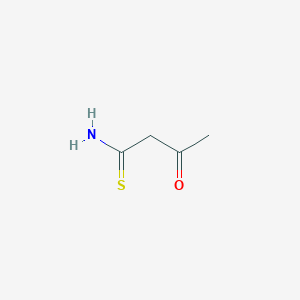
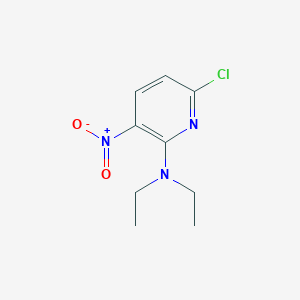
![2-Isopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13955479.png)
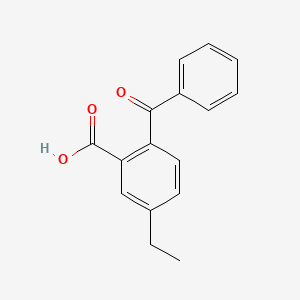
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13955486.png)

